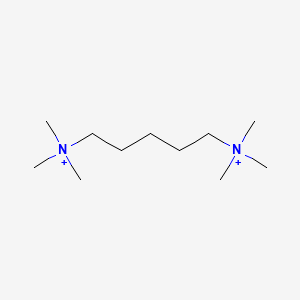

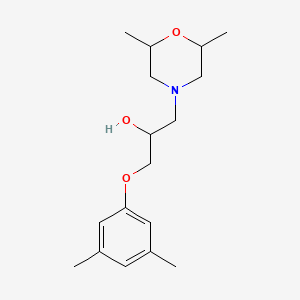

![molecular formula C8H8N2O2 B1223219 3,4-Diméthyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one CAS No. 5203-98-5](/img/structure/B1223219.png)

3,4-Diméthyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one

Vue d'ensemble

Description

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one is a heterocyclic compound that features a fused pyrano and pyrazole ring system. This compound is known for its diverse biological activities and has garnered significant attention in medicinal and pharmaceutical chemistry due to its potential therapeutic applications .

Applications De Recherche Scientifique

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of interest in biological studies.

Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.

Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and pharmaceuticals

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with calcium channels .

Mode of Action

It’s suggested that similar compounds might act as calcium channel activators, leading to a positive inotropic effect .

Biochemical Pathways

The activation of calcium channels can influence a variety of cellular processes, including muscle contraction and neurotransmitter release .

Result of Action

The activation of calcium channels can lead to increased intracellular calcium levels, which can have various effects depending on the cell type .

Action Environment

Factors such as temperature and ph can potentially affect the activity of many compounds .

Analyse Biochimique

Biochemical Properties

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby reducing the levels of reactive oxygen species in cells . Additionally, 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one can bind to proteins involved in inflammatory pathways, potentially modulating their activity and reducing inflammation .

Cellular Effects

The effects of 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and immune responses . By inhibiting this pathway, 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one can reduce the expression of pro-inflammatory genes and proteins, leading to decreased inflammation. Furthermore, the compound affects cellular metabolism by enhancing the activity of metabolic enzymes, thereby improving cellular energy production and reducing oxidative stress .

Molecular Mechanism

At the molecular level, 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound acts as an inhibitor of certain kinases involved in cell signaling pathways, thereby modulating the downstream effects of these pathways . Additionally, 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the duration of exposure. In vitro studies have shown that prolonged exposure to 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one can lead to sustained antioxidant and anti-inflammatory effects, while in vivo studies have demonstrated its potential to improve overall cellular health and function .

Dosage Effects in Animal Models

The effects of 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one in animal models vary with different dosages. At low to moderate doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to enhance the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to improved energy production and reduced oxidative stress . Additionally, 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one can modulate the levels of specific metabolites, such as reactive oxygen species and inflammatory mediators, thereby influencing overall cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one typically involves a multicomponent reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction can be catalyzed by various agents, including nano-eggshell/Ti (IV), under solvent-free conditions at room temperature . The reaction is known for its mild conditions, short reaction times, and high yields.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar multicomponent reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often emphasized to ensure environmentally friendly production processes .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Amino-3-methyl-4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Pyrano[2,3-c]pyrazole derivatives

Uniqueness

3,4-Dimethyl-1,6-dihydropyrano[2,3-c]pyrazol-6-one is unique due to its specific substitution pattern and the presence of both pyrano and pyrazole rings. This unique structure contributes to its distinct biological activities and reactivity compared to other similar compounds .

Propriétés

IUPAC Name |

3,4-dimethyl-2H-pyrano[2,3-c]pyrazol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-4-3-6(11)12-8-7(4)5(2)9-10-8/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBAEUZEHHETME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=NNC(=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200000 | |

| Record name | XC 386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5203-98-5 | |

| Record name | XC 386 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005203985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XC 386 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

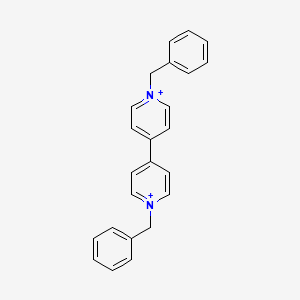

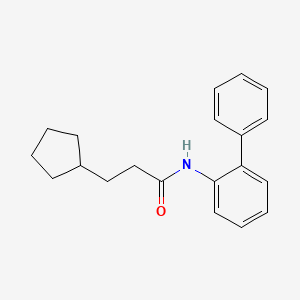

![N-(3-hydroxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1223137.png)

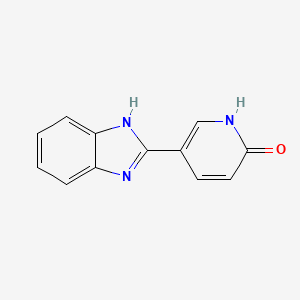

![N-{[2-(3-phenylpropanoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B1223140.png)

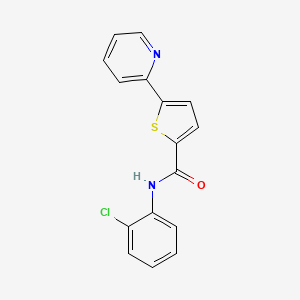

![2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)thio]-N-(4-methyl-5-phenyl-2-thiazolyl)-N-prop-2-enylacetamide](/img/structure/B1223143.png)

![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)

![2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B1223150.png)

![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)

![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)